molecular formula C26H27N3O3S B15168219 N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide CAS No. 593238-69-8

N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

Cat. No.: B15168219
CAS No.: 593238-69-8
M. Wt: 461.6 g/mol
InChI Key: SHSRJEBIBUCZKX-UHFFFAOYSA-N
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Description

N-{[4-(1,3-Benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(tricyclo[3.3.1.1³,⁷]dec-1-yl)acetamide is a structurally complex small molecule featuring three key motifs:

  • Benzoxazole ring: A fused heterocycle with oxygen and nitrogen atoms, known for enhancing metabolic stability and binding affinity in medicinal chemistry .
  • 3-Hydroxyphenyl carbamothioyl group: The carbamothioyl (thiourea) moiety introduces hydrogen-bonding and metal-chelating capabilities, while the hydroxyl group contributes to solubility and polarity .
  • Tricyclo[3.3.1.1³,⁷]decane (adamantane) derivative: This rigid, lipophilic structure improves membrane permeability and resistance to enzymatic degradation .

Properties

CAS No.

593238-69-8

Molecular Formula

C26H27N3O3S

Molecular Weight

461.6 g/mol

IUPAC Name

2-(1-adamantyl)-N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]acetamide

InChI

InChI=1S/C26H27N3O3S/c30-21-10-18(5-6-19(21)24-28-20-3-1-2-4-22(20)32-24)27-25(33)29-23(31)14-26-11-15-7-16(12-26)9-17(8-15)13-26/h1-6,10,15-17,30H,7-9,11-14H2,(H2,27,29,31,33)

InChI Key

SHSRJEBIBUCZKX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NC4=CC(=C(C=C4)C5=NC6=CC=CC=C6O5)O

Origin of Product

United States

Preparation Methods

The synthesis of N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight Key Features Reference
Target Compound Benzoxazole, adamantane, carbamothioyl 4-(1,3-Benzoxazol-2-yl)-3-hydroxyphenyl, tricyclo[3.3.1.1³,⁷]dec-1-yl ~465.5 g/mol High lipophilicity (adamantane), dual H-bonding (carbamothioyl and hydroxyl)
N-[4-(3-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide (16) Thiazole 3-Hydroxyphenyl 235.0 g/mol Lower molecular weight, lacks adamantane; moderate solubility
N-(4-Sulfamoylphenyl)-2-(tricyclo[3.3.1.1³,⁷]dec-1-yl)acetamide (1EZ) Adamantane, acetamide 4-Sulfamoylphenyl 348.5 g/mol Sulfonamide enhances polarity; similar adamantane backbone but no heterocycle
N-[(2-Hydroxyphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide (6978-44-5) Carbamothioyl, naphthalene 2-Hydroxyphenyl, naphthalene ~325.4 g/mol Aromatic bulk (naphthalene) vs. adamantane; similar thiourea group
N-{4-[(Diethylamino)-methyl]-3-hydroxyphenyl}acetamide (105) Acetamide, Mannich base Diethylaminomethyl, 3-hydroxyphenyl ~250.3 g/mol Polar tertiary amine; designed for CNS penetration

Functional Group Analysis

Heterocyclic Ring Systems

  • Benzoxazole vs. Benzoxazole derivatives are often more resistant to oxidation .
  • Adamantane vs. Naphthalene (6978-44-5) : Adamantane’s three-dimensional rigidity enhances lipid solubility (logP ~4.5 estimated) compared to planar naphthalene (logP ~3.2), favoring blood-brain barrier penetration .

Carbamothioyl vs. Carbamoyl

  • The thiourea group in the target compound provides stronger metal coordination (e.g., Zn²⁺ in enzyme active sites) compared to urea derivatives. However, it may reduce aqueous solubility due to decreased polarity .

Hydroxyphenyl Positioning

  • The 3-hydroxyphenyl group in the target compound offers meta-substitution geometry, which may optimize steric compatibility with target proteins compared to para-substituted analogues (e.g., 1EZ’s sulfamoylphenyl) .

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